Nicotine d-bitartrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

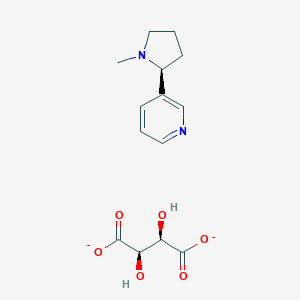

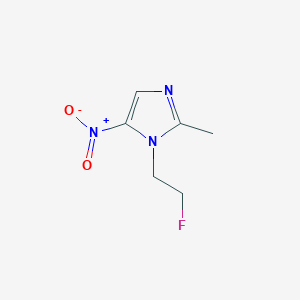

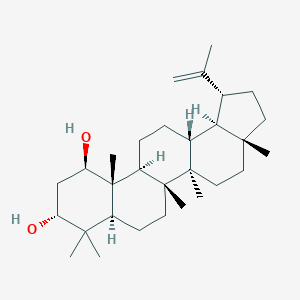

Nicotine d-bitartrate is a highly toxic alkaloid. It is the prototypical agonist at nicotinic cholinergic receptors where it dramatically stimulates neurons and ultimately blocks synaptic transmission . It is also used in pharmaceutical compositions for transdermal delivery of nicotine .

Synthesis Analysis

The synthesis of nicotine has been reported in several studies. For instance, a four-step synthesis of (S)-Nicotine has been described, which involves a halogen-lithium exchange of 3-bromopyridine with n-BuLi followed by treatment with the lactone . Another study reported the biosynthesis of gold nanoparticles via Plectranthus amboinicus leaf extract as the reducing agent .Molecular Structure Analysis

The molecular formula of this compound dihydrate is C18H30N2O14. Its average mass is 498.436 Da and its monoisotopic mass is 498.169708 Da .Chemical Reactions Analysis

This compound has been studied for its electrochemical properties. For instance, biosynthesized gold nanoparticles (bAuNPs) have shown superior electrocatalytic performance toward nicotine reduction .Physical And Chemical Properties Analysis

This compound is a reddish white crystalline solid. It is soluble in water . Its exact mass is 498.17 and its molecular weight is 498.440 .Applications De Recherche Scientifique

Neuropharmacological Research : Nicotine bitartrate affects spinal reflexes in cats, depressing monosynaptic reflexes and increasing polysynaptic reflex amplitude (Goldfarb, 1971). It also modifies brain stem auditory evoked potentials in rats (de Lavernhe-Lemaire & Beutter, 1987).

Smoking Cessation and Addiction Research : It's been found to increase cigarette smoking frequency in human subjects over a 6-hour period (Schuster, 1993) and is being developed as a medication to maintain smoking cessation and treat various medical diseases (Heishman et al., 1997).

Endocrine Research : It augments estradiol secretion by human granulosa cells and has a differential effect compared to nicotine free base (Bódis et al., 1997).

Neuroscience and Behavioral Research : Nicotine bitartrate influences proteins in the central nervous system related to energy metabolism, synaptic function, and oxidative stress metabolism in rats (Hwang & Li, 2006). It also normalizes MK-801-induced prefrontal cortex abnormality of dopamine D1 receptor binding and improves working memory performance (Tsukada et al., 2005).

Toxicological and Pharmacological Studies : Nicotine bitartrate is involved in the differential expression of proteins related to intracranial self-stimulation in rats (Clarke & Kumar, 2004) and influences neuroendocrine, physiological, and behavioral responses (Newhouse et al., 1990). It also regulates cytochrome P450 in rat brain without affecting the hepatic P450 monooxygenase system (Anandatheerthavarada et al., 1993).

Reproductive and Developmental Toxicology : Maternal nicotine exposure during pregnancy and lactation induces structural changes in the testis and epididymis of male offspring in rats (Lagunov et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

Numéro CAS |

6550-19-2 |

|---|---|

Formule moléculaire |

C14H20N2O6 |

Poids moléculaire |

312.32 g/mol |

Nom IUPAC |

(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1 |

Clé InChI |

QLDPCHZQQIASHX-LDGFUSNJSA-N |

SMILES isomérique |

CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES |

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)[O-])O)(C(=O)[O-])O |

SMILES canonique |

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

Synonymes |

3-[(2S)-1-Methyl-2-pyrrolidinyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate; _x000B_(-)-1-Methyl-2-[3-pyridyl]pyrrolidine Tartrate; Nicotine Tartrate; (-)-Nicotine Bitartrate; Nicotine d-Bitartrate; Nicotine Hydrotartrate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B20523.png)

![[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol](/img/structure/B20533.png)